![molecular formula C14H14ClN3O4S B2588569 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate CAS No. 877643-01-1](/img/structure/B2588569.png)
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate
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Description
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C14H14ClN3O4S and its molecular weight is 355.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A critical area of research for compounds related to (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate involves their synthesis and chemical properties. The chemical structure of such compounds allows for varied biological activities due to their potential interactions with biological molecules. For example, the synthesis of condensed 1,2,4-triazines, which are bioisosteric isomers of antiviral 9-benzylpurines, showcases the chemical versatility of triazine derivatives. These compounds were prepared through a series of reactions including oxidation and replacement of the methylsulfonyl group with various nucleophiles, leading to derivatives with potential biological activities (Tzeng et al., 1994).
Antimicrobial Activities
Another significant area of research is the exploration of antimicrobial activities. Novel 1,2,4-triazole derivatives, for example, have been synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibited good to moderate antimicrobial activities against test microorganisms, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activities
The synthesis of triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties has revealed compounds with good antipyretic and anti-inflammatory activities. This suggests the potential therapeutic applications of triazine derivatives in treating conditions associated with fever and inflammation (Ghorab et al., 2010).
Catalyst and Solvent-Free Synthesis
Innovative synthetic methods have also been developed, such as the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This method highlights the advancements in green chemistry approaches to synthesizing triazine derivatives, reducing the environmental impact of chemical synthesis (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-8-12(19)18(14(23-3)17-16-8)7-22-13(20)10-6-9(15)4-5-11(10)21-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSVVNKBXRCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Cl)OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-chloro-2-methoxybenzoate |
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